Isovaline, 3-fluoro- (9CI) Isovaline, 3-fluoro- (9CI)
Brand Name: Vulcanchem
CAS No.: 122008-07-5
VCID: VC0049803
InChI:
SMILES:
Molecular Formula: C5H10FNO2
Molecular Weight: 135.1368032

Isovaline, 3-fluoro- (9CI)

CAS No.: 122008-07-5

Cat. No.: VC0049803

Molecular Formula: C5H10FNO2

Molecular Weight: 135.1368032

* For research use only. Not for human or veterinary use.

Isovaline, 3-fluoro- (9CI) - 122008-07-5

Specification

CAS No. 122008-07-5
Molecular Formula C5H10FNO2
Molecular Weight 135.1368032

Introduction

Structural and Chemical Properties

Isovaline, 3-fluoro- (9CI) is structurally characterized by:

  • Molecular formula: C5H10FNO2\text{C}_5\text{H}_{10}\text{FNO}_2

  • Molecular weight: 135.138 g/mol

  • Chirality: Configured as (R*,S*) enantiomers, with stereogenic centers at the second carbon atom .

  • Functional groups: A primary amino group (-NH₂), a carboxyl group (-COOH), and a fluorine substituent at the 3-position, which enhances electronegativity and alters hydrophobicity .

PropertyValueSource
Melting Point~280°C (estimated)
SolubilityModerate in water; soluble in DMSO
Enantiomeric Purity>98% (synthetic control required)
Molecular FormulaC5H10FNO2\text{C}_5\text{H}_{10}\text{FNO}_2

The fluorine substitution introduces steric and electronic effects, potentially influencing interactions with biological targets such as mitochondrial superoxide dismutase (SOD).

Synthetic Routes and Production Challenges

The synthesis of 3-fluoro-isovaline involves fluorination strategies applied to isovaline precursors. Key methodologies include:

Fluorination of Isovaline Derivatives

A common approach involves introducing fluorine via nucleophilic substitution or electrophilic fluorination. For example:

  • Protection of functional groups: The amino and carboxyl groups are typically protected using tert-butoxycarbonyl (Boc) or benzyl ester groups to prevent side reactions.

  • Fluorination: Fluorinating agents such as Selectfluor™ or N-fluoropyridinium salts are employed to introduce fluorine at the 3-position.

  • Deprotection: Acidic or basic conditions remove protecting groups to yield the final product .

Critical considerations:

  • Stereochemical control: Chiral resolution is essential to achieve enantiomeric purity, often requiring chromatographic separation or enzymatic resolution .

  • Yield optimization: Reference yields for synthetic routes are moderate (~60–70%), necessitating process refinement for scalability .

Alternative Synthetic Pathways

  • Biocatalytic methods: Enzyme-catalyzed fluorination or transamination reactions, though less common, offer potential for greener synthesis.

  • Chemoenzymatic hybrid approaches: Combining chemical fluorination with enzymatic resolution to enhance efficiency.

Biochemical and Pharmacological Relevance

Enzyme Interactions

3-Fluoro-isovaline is studied for its interaction with mitochondrial SOD, an enzyme critical for detoxifying reactive oxygen species (ROS). Fluorination may modulate binding affinity or alter redox activity, though detailed mechanistic studies remain sparse.

Role in Peptide Synthesis

The compound serves as a non-canonical amino acid in peptide design, enabling:

  • Conformational stabilization: The fluorine atom can restrict rotational freedom, enhancing peptide secondary structure stability.

  • Metabolic stability: Fluorine’s electronegativity may reduce susceptibility to proteolytic degradation.

Comparative Analysis with Natural Isovaline

Property3-Fluoro-IsovalineL-Isovaline (CAS 595-40-4)
Molecular FormulaC5H10FNO2\text{C}_5\text{H}_{10}\text{FNO}_2C5H11NO2\text{C}_5\text{H}_{11}\text{NO}_2
Molecular Weight135.138 g/mol117.146 g/mol
Boiling PointNot reported213.6°C (estimated)
Biological SourceSyntheticMeteorite-derived (rare)

While L-isovaline is a naturally occurring extraterrestrial amino acid, 3-fluoro-isovaline is entirely synthetic, underscoring its potential in artificial peptide systems .

Research Gaps and Future Directions

Unresolved Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) data are unavailable, limiting translational potential.

  • Toxicity profiles: Cytotoxicity studies in cell lines or in vivo models remain unreported.

  • Target specificity: Beyond SOD, interactions with other enzymes (e.g., kinases, proteases) require exploration.

Emerging Applications

  • Antioxidant therapeutics: Leveraging SOD inhibition to modulate oxidative stress in neurodegenerative diseases.

  • Fluorescent probes: Fluorine’s electronegativity may enable radiolabeling for tracking metabolic pathways.

  • Anticancer agents: Potential disruption of redox balance in cancer cells via ROS modulation.

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